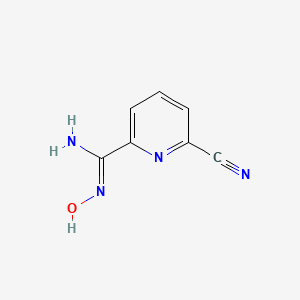
6-Cyano-N-hydroxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C6H7N3O It is known for its unique structure, which includes a cyano group and a hydroxyl group attached to a picolinimidamide core
Métodos De Preparación
The synthesis of 6-Cyano-N-hydroxypicolinimidamide typically involves the reaction of 2-pyridinecarbonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through filtration and washing with water and dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
6-Cyano-N-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. Major products formed from these reactions include oxadiazole derivatives, amines, and substituted picolinimidamides .
Aplicaciones Científicas De Investigación
6-Cyano-N-hydroxypicolinimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, including oxadiazoles and pyridines.
Mecanismo De Acción
The mechanism of action of 6-Cyano-N-hydroxypicolinimidamide involves its interaction with nucleic acids, particularly G-quadruplex structures in DNA. The compound binds to these structures, stabilizing them and preventing the replication of cancer cells. This stabilization is achieved through hydrogen bonding and π-π stacking interactions with the guanine bases in the G-quadruplex .
Comparación Con Compuestos Similares
Similar compounds to 6-Cyano-N-hydroxypicolinimidamide include other cyanoacetamide derivatives and hydroxypicolinimidamides. These compounds share similar structural features but differ in their functional groups and reactivity. For example:
N-Hydroxypicolinimidamide: Lacks the cyano group but retains the hydroxyl and picolinimidamide core.
Cyanoacetamide derivatives: Include various substituted cyanoacetamides with different aryl or heteryl groups.
This compound is unique due to its combination of a cyano group and a hydroxyl group, which imparts distinct reactivity and binding properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
6-cyano-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6N4O/c8-4-5-2-1-3-6(10-5)7(9)11-12/h1-3,12H,(H2,9,11) |
Clave InChI |
SDSVDDXLHGRKPA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)/C(=N/O)/N)C#N |
SMILES canónico |
C1=CC(=NC(=C1)C(=NO)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


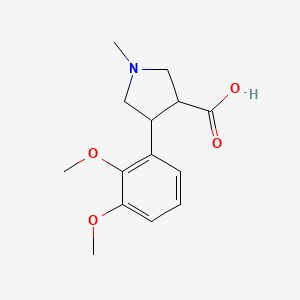
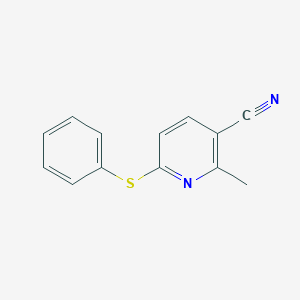
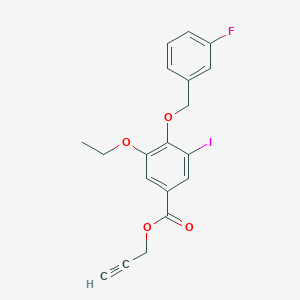
![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)

![7-Nitrothieno[3,2-b]pyridine](/img/structure/B13024246.png)
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13024247.png)
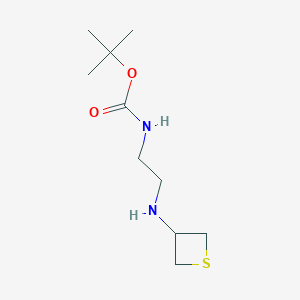
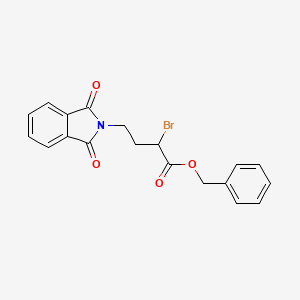
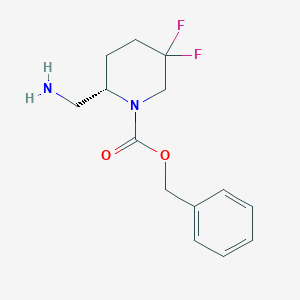
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
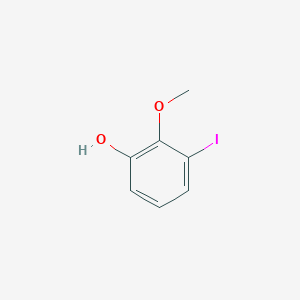
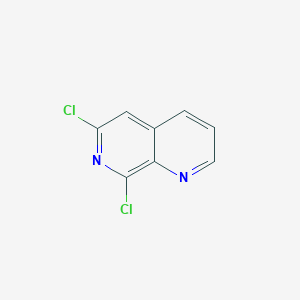
![Methyl3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate](/img/structure/B13024292.png)
